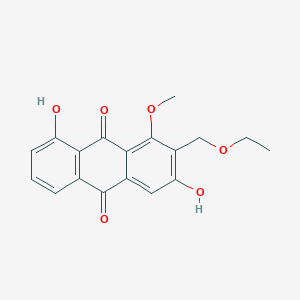
Deuteroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deuteroporphyrin IX is a member of porphyrins.
Deuteroporphyrin is a natural product found in Corallistes with data available.
Scientific Research Applications
Synthesis and Properties
- Deuteroporphyrin and its complexes, such as those with iron(III), have been synthesized and characterized, providing insights into their thermal properties and phase transitions (Berezin et al., 2013).
Biomimetic Catalysis
- Metallo-deuteroporphyrins, modeled after the cytochrome P450 enzyme, have been used as catalysts for the oxidation of lignin to aromatics, demonstrating significant catalytic activity and stability (Zhu et al., 2015).
Photodynamic Research
- Deuteroporphyrin IX derivatives have shown significant photodynamic effects on single neurons, demonstrating potential for applications in neuroscience and related fields (Uzdensky et al., 2001).
Synthesis Methods
- Efficient methods for synthesizing deuteroporphyrin derivatives have been developed, providing new pathways for producing these compounds in various forms (Hu et al., 2010).
Electrochemical Applications
- Co(II) deuteroporphyrin has been utilized in electrochemical sensors, especially for the potentiometric determination of nitrite, indicating its utility in analytical chemistry (Cosnier et al., 2003).
Protein Interactions
- The interaction of deuteroporphyrin with proteins like albumin has been studied, revealing insights into molecular mechanisms of aggregation and binding affinities (Lebedeva et al., 2020).
Oxidation Catalysis
- Metallo-deuteroporphyrins have been found effective in catalyzing the oxidation of organic compounds like cyclohexane, offering potential in industrial applications (Hu et al., 2008).
properties
CAS RN |
448-65-7 |
|---|---|
Product Name |
Deuteroporphyrin |
Molecular Formula |
C30H30N4O4 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C30H30N4O4/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38) |
InChI Key |
VAJVGAQAYOAJQI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |
Related CAS |
68929-05-5 (di-hydrochloride) |
synonyms |
deuteroporphyrin deuteroporphyrin-IX deuteroporphyrin-IX dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



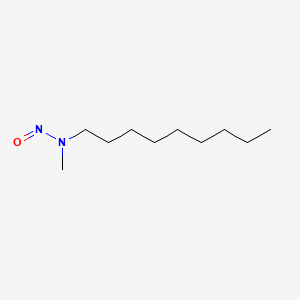


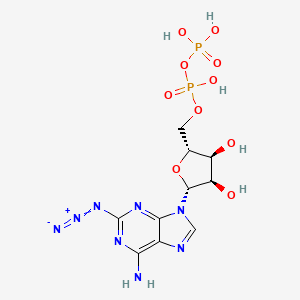

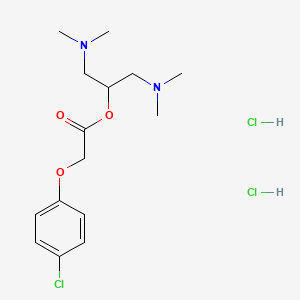
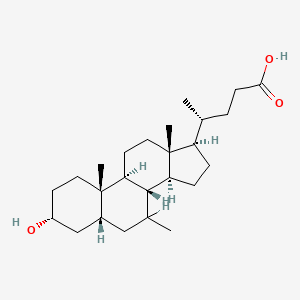

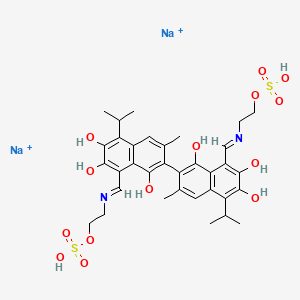
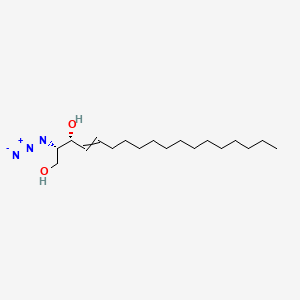
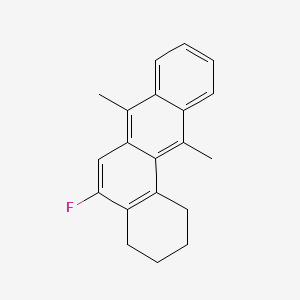
![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)
